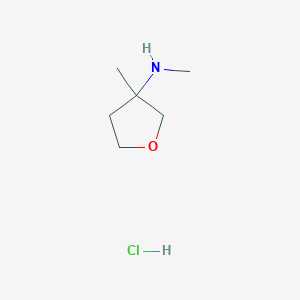
N,3-Dimethyloxolan-3-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-Dimethyloxolan-3-amine;hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 . It is available in powder form . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The InChI code for N,3-Dimethyloxolan-3-amine;hydrochloride is 1S/C6H13NO.ClH/c1-6(7-2)3-4-8-5-6;/h7H,3-5H2,1-2H3;1H . This indicates that the compound has a tetrahydrofuran ring with two methyl groups and an amine group attached to it, and it forms a salt with hydrochloric acid.Physical And Chemical Properties Analysis
N,3-Dimethyloxolan-3-amine;hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 151.64 .Aplicaciones Científicas De Investigación
Copper Catalyzed Amination of Halothiophenes
N,3-Dimethyloxolan-3-amine;hydrochloride is relevant in the context of copper-catalyzed amination of halothiophenes. This process, utilizing a solvent and ligand system, facilitates the amination of various halothiophenes, yielding aminothiophenes which are important in electronic and optoelectronic materials (Lu & Twieg, 2005).
Oxidation of NDMA Precursors
In the study of oxidation of N-nitrosodimethylamine (NDMA) precursors, compounds like N,3-Dimethyloxolan-3-amine play a role. This research focuses on the kinetics and effectiveness of oxidants like ozone and chlorine dioxide in transforming these precursors, which is significant in understanding and controlling NDMA formation in water treatment processes (Lee, Schmidt, Yoon, & von Gunten, 2007).
Catalytic Amination of Biomass-Based Alcohols
N,3-Dimethyloxolan-3-amine;hydrochloride is also relevant in the catalytic amination of biomass-based alcohols. This process is pivotal in the chemical industry, with applications in the manufacture of agrochemicals, pharmaceuticals, detergents, and other products. The research highlights various methods including direct alcohol amination, offering insights into sustainable and efficient production methods (Pera‐Titus & Shi, 2014).
Light-Promoted Dimethylation with Methanol
Research on light-promoted N,N-dimethylation of amine and nitro compounds with methanol highlights the potential applications of N,3-Dimethyloxolan-3-amine;hydrochloride. This method, using TiO2 supported nano-Pd catalysts, is significant for synthesizing a range of N,N-dimethyl amines, important in various chemical processes (Zhang, Zhang, Deng, & Shi, 2015).
Organolathanide-Catalyzed Hydroamination
The compound is also relevant in the study of organolathanide-catalyzed regioselective hydroamination. This process is important for synthesizing a variety of amines and imines, which have applications across multiple industrial sectors (Ryu, Li, & Marks, 2003).
Methylation of Amines with Carbon Dioxide
The methylation of amines, including compounds like N,3-Dimethyloxolan-3-amine, using carbon dioxide and hydrogen, is another key area. This research offers sustainable approaches to synthesizing methylated amines, crucial in various chemical industries (Cui, Dai, Zhang, Deng, & Shi, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
N,3-dimethyloxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(7-2)3-4-8-5-6;/h7H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQDDJIGUCGAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-Dimethyloxolan-3-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanenitrile](/img/structure/B2941802.png)
![4-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid](/img/structure/B2941803.png)
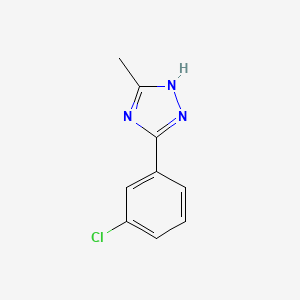
![Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate](/img/structure/B2941806.png)
![3-(2-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941807.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2941809.png)
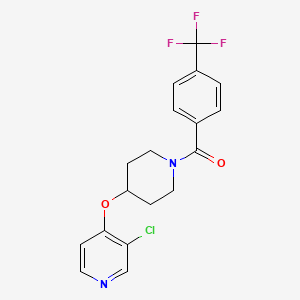
![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)

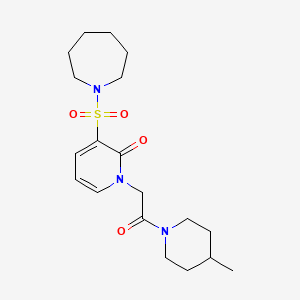

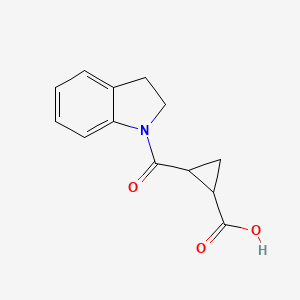
![Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2941819.png)
![Methyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2941824.png)